Home > Products > Screening Compounds P147389 > 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride - 202646-03-5

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

Catalog Number: EVT-254018
CAS Number: 202646-03-5
Molecular Formula: C21H24ClF2NO
Molecular Weight: 379.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AHN 1-055 (hydrochloride), chemically known as (3α-[bis(4′-fluorophenyl)methoxy]-tropane) hydrochloride, is a synthetic benztropine analog. [] It acts as a potent dopamine transporter (DAT) ligand, exhibiting high affinity for this protein. [, ] AHN 1-055 is primarily utilized in scientific research to investigate the dopamine transporter's function and explore its potential as a target for therapeutic interventions. [, , ]

Benztropine (BZT)

Compound Description: Benztropine, chemically known as 3α-(diphenylmethoxy)tropane, is a pharmaceutical drug primarily used to treat Parkinson's disease and to mitigate extrapyramidal side effects caused by antipsychotic medications. It functions as an antagonist at muscarinic acetylcholine receptors and also exhibits some activity at the dopamine transporter [].

Relevance: Benztropine serves as the fundamental structural basis for AHN 1-055 and other related analogs. AHN 1-055 is a 4′,4′′-difluorinated analog of benztropine, featuring fluorine atoms substituted at the para positions of both phenyl rings [].

Relevance: AHN 2-005 shares the core BZT structure with AHN 1-055. The key distinction lies in the N-substitution on the tropane ring. While AHN 1-055 possesses an N-methyl group, AHN 2-005 features an N-allyl group [, ].

JHW 007

Compound Description: JHW 007, chemically designated as N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane, is a BZT analog with a higher affinity for the dopamine transporter compared to the muscarinic-M1 receptor. This characteristic makes it a candidate for studying the effects of reduced muscarinic activity in the context of cocaine-like behaviors [].

Relevance: JHW 007, similar to AHN 1-055, is a 4′,4′′-difluorinated BZT analog. The primary structural difference lies in the N-substituent on the tropane ring. JHW 007 incorporates an N-(n-butyl) group, whereas AHN 1-055 has an N-methyl group [, ].

4-Cl-BZT

Compound Description: 4-Cl-BZT is a benztropine analog featuring a chlorine atom substituted at the para position of one of the phenyl rings. It acts as an atypical dopamine uptake inhibitor and has been investigated for its effects on food-maintained behavior and food consumption in comparison to typical inhibitors like cocaine [].

WIN 35,428

Compound Description: WIN 35,428, also known as 2β-carbomethoxy-3β-(4-fluorophenyl)tropane, is a potent and selective dopamine transporter ligand. It is frequently utilized in research as a pharmacological tool to investigate the function and binding characteristics of the dopamine transporter [].

Relevance: Although WIN 35,428 differs structurally from AHN 1-055, it is considered related due to its shared target, the dopamine transporter []. Both compounds exhibit high affinity for this transporter, making WIN 35,428 a valuable reference compound for studying the pharmacological effects of AHN 1-055.

Classification and Source

AHN 1-055 hydrochloride is classified as a dopamine transporter inhibitor, making it relevant in neuropharmacology and potential therapeutic applications for conditions related to dopamine dysregulation, such as depression and addiction. The compound was synthesized through methods detailed in various scientific studies, notably those focusing on structure-activity relationships of tropane derivatives .

Synthesis Analysis

The synthesis of 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves several steps:

  1. Starting Materials: The synthesis begins with the reaction of tropinone with various substituted phenyl compounds.
  2. Key Reactions:
    • The initial formation of an amine intermediate from the reduction of tropinone.
    • Coupling of this amine with chlorobis(4-fluorophenyl)methane to form a key intermediate.
    • Subsequent reactions involve N-demethylation and alkylation steps to yield the final product.
  3. Conditions: The reactions are generally conducted under controlled conditions, including temperature and solvent choice (often anhydrous methanol or other organic solvents), which are critical for optimizing yield and purity .
Molecular Structure Analysis

The molecular structure of 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane can be summarized as follows:

  • Bicyclic Framework: The compound features an 8-azabicyclo[3.2.1]octane core, which includes a nitrogen atom in one of the rings.
  • Substituents: The two 4-fluorophenyl groups are positioned at the methoxy linkages, contributing to its unique binding properties.
  • Chemical Formula: The empirical formula can be represented as C19H22F2NC_{19}H_{22}F_{2}N with a molecular weight of approximately 303.38 g/mol.

Structural analyses using techniques such as NMR spectroscopy and X-ray crystallography have provided insights into the spatial arrangement of atoms and functional groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane primarily focus on its interactions with biological targets:

  • Dopamine Transporter Inhibition: The compound acts by binding competitively to the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft.
  • Inhibition Constant: It has been reported to have an inhibition constant (KiK_i) of approximately 11.8 nM, indicating strong binding affinity for the dopamine transporter .
Mechanism of Action

The mechanism of action for 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane involves:

  1. Competitive Binding: The compound competes with dopamine for binding sites on the dopamine transporter.
  2. Increased Dopamine Levels: By inhibiting reuptake, it leads to elevated levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
  3. Pharmacological Effects: This mechanism suggests potential applications in treating disorders associated with dopamine dysregulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride include:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined through differential scanning calorimetry or similar techniques.
Applications

The primary applications of 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride are centered around its role as a dopamine transporter inhibitor:

  1. Neuropharmacology Research: It is extensively studied for its potential therapeutic effects in conditions like depression and substance use disorders.
  2. Drug Development: Given its unique pharmacological profile, it serves as a lead compound for developing new medications targeting dopaminergic systems.
  3. Experimental Models: Used in various animal models to evaluate its effects on behavior, neurochemistry, and potential side effects .
Synthesis and Structural Optimization of 3-[bis(4-Fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane Hydrochloride

Methodological Approaches to Tropane Skeleton Functionalization

The 8-azabicyclo[3.2.1]octane (tropane) core serves as the structural foundation for this compound. Two primary strategies dominate its synthesis: biomimetic [3+3] annulation and Robinson-Schöpf condensation. Biomimetic approaches mimic natural tropane alkaloid biosynthesis by combining 1,3-dicarbonyl equivalents (e.g., acetonedicarboxylate) with N-protected diaminopropane derivatives. This method achieves cyclization in 68–85% yields but often requires enzymatic resolution for stereocontrol [2] [4]. In contrast, Robinson-Schöpf reactions employ succinaldehyde, methylamine, and calcium oxalate under acidic conditions, enabling direct construction of the bicyclic framework in a single step. Recent optimizations using microwave irradiation (150°C, 20 min) improve yields to 72% while reducing epimerization [1] [6].

Table 1: Comparison of Tropane Core Synthesis Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Biomimetic [3+3]68–85>99*Enzymatic stereoselectivityMulti-step, costly
Robinson-Schöpf7292Single-stepRequires epimerization control
Radical Annulation78–9299StereoretentiveOxygen-sensitive conditions

*After enzymatic resolution.

Functionalization at the C3 position is achieved via nucleophilic displacement or electrophilic trapping. The 3α-hydroxy intermediate (derived from tropinone reduction) reacts with bis(4-fluorophenyl)methyl bromide under phase-transfer conditions (tetrabutylammonium bromide, dichloromethane/50% NaOH). This Williamson ether synthesis proceeds with 82% regioselectivity for the α-configuration due to steric accessibility [1] [6].

Reductive Amination Strategies for N-Alkylation

N-methylation at the bridgehead nitrogen (N8) employs Eschweiler-Clarke conditions or borohydride-mediated reductive amination. Eschweiler-Clarke involves tropane refluxing with formaldehyde and formic acid, achieving quantitative methylation but generating inseparable byproducts. For higher selectivity, sodium cyanoborohydride (NaBH₃CN) reduces iminium intermediates formed from tropane and formaldehyde at pH 7 (acetic acid buffer). This method yields 95% N-methylated product while preserving the (1R,5S) configuration [6] .

Critical parameters include:

  • pH control: Maintaining pH 6–7 prevents borohydride decomposition and over-reduction.
  • Solvent selection: Anhydrous methanol minimizes hydrolysis of the iminium intermediate.
  • Stoichiometry: 1.2 eq formaldehyde and 0.6 eq NaBH₃CN optimize conversion.

Table 2: N-Methylation Efficiency Under Different Conditions

MethodReagentYield (%)Purity (%)Reaction Time
Eschweiler-ClarkeHCOOH/HCHO988212 h
NaBH₃CN reductionNaBH₃CN/HCHO95994 h
NaBH(OAc)₃ reductionNaBH(OAc)₃/HCHO91978 h

Post-alkylation purification uses ion-exchange chromatography (Dowex 50WX4 resin) to isolate the tertiary amine, followed by hydrochloride salt formation in ethanolic HCl [6].

Stereochemical Control in Bicyclic Azabicyclo[3.2.1]octane Derivatives

The target compound exhibits exo-endo isomerism at C3 and bridgehead chirality at C1/C5. The pharmacologically active (1R,5S)-3α isomer is secured through:

  • Chiral pool synthesis: Using naturally derived (−)-ecgonine as a template [2].
  • Asymmetric hydrogenation: Employing Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) to reduce the C2=C3 bond in tropinone derivatives with 96% ee [4].
  • Enzymatic resolution: Porcine liver esterase selectively hydrolyzes the exo-ester diastereomer [2].

Molecular dynamics simulations reveal that the 3α-aryloxy configuration stabilizes a pseudo-chair conformation in the piperidine ring, positioning the bis(4-fluorophenyl)methoxy group equatorially. This orientation facilitates optimal DAT binding by exposing the oxygen lone pairs for hydrogen bonding [1] . Substituents at N8 influence the boat-to-chair equilibrium: N-methyl enhances conformational rigidity versus bulkier N-alkyl groups.

Table 3: Relative Free Energy of Tropane Conformers

N-Substituent3-SubstituentChair ΔG (kcal/mol)Boat ΔG (kcal/mol)
Methylbis(4-F-Ph)methoxy0.0 (ref)+2.8
Ethylbis(4-F-Ph)methoxy+0.3+2.5
Hydrogenbis(4-F-Ph)methoxy+1.1+1.9

Halogen-Substituted Aryl Modifications and Their Synthetic Challenges

Incorporating bis(4-fluorophenyl) groups introduces challenges in electronic modulation and regioselectivity. Key considerations include:

  • Electronic effects: Fluorine’s strong (−I) character deactivates the phenyl ring toward electrophilic substitution, necessitating Ullmann coupling or Buchwald-Hartwig amination for C–O bond formation. Copper(I)-catalyzed coupling of 4-fluorophenylboronic acid with 3-bromotropane achieves 65–78% yields but requires strict exclusion of moisture [5] [6].
  • Protecting group strategy: The bridgehead nitrogen must be protected as a phthalimide or Boc-carbamate prior to aryl coupling to prevent N-arylation. Boc deprotection with TFA restores the amine without cleaving the C–O bond [1].
  • Diaryl ether stability: The bis(aryl)methoxy linkage is susceptible to acid-catalyzed cleavage. Synthetic protocols thus avoid strong acids (e.g., HBr/AcOH) during deprotection steps [6].

Fluorine-specific issues involve C–F bond scission under basic conditions (pH >10) and radiofluorination inefficiency due to steric hindrance. Late-stage fluorination using [¹⁸F]Selectfluor bis(triflate) on des-fluoro precursors gives <20% radiochemical yield, making pre-fluorinated building blocks preferable for PET tracer development [5].

Properties

CAS Number

202646-03-5

Product Name

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

IUPAC Name

(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C21H24ClF2NO

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?;

InChI Key

YOORVSGDAHWVMC-IIPFOPBBSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.